![molecular formula C8H16ClNO2 B2382728 (1R,2R,3S,4S,5R)-5-アミノビシクロ[2.2.2]オクタン-2,3-ジオール塩酸塩 CAS No. 2460740-54-7](/img/structure/B2382728.png)
(1R,2R,3S,4S,5R)-5-アミノビシクロ[2.2.2]オクタン-2,3-ジオール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,3S,4S,5R)-5-Aminobicyclo[222]octane-2,3-diol;hydrochloride is a bicyclic compound with a unique structure that includes an amino group and two hydroxyl groups
科学的研究の応用
(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride typically involves the use of starting materials that can form the bicyclic structure through a series of chemical reactions. Common synthetic routes include:
Cyclization Reactions: These reactions involve the formation of the bicyclic structure from linear precursors. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields.
Amination and Hydroxylation: Introduction of the amino group and hydroxyl groups is achieved through selective amination and hydroxylation reactions. Reagents such as ammonia or amines and oxidizing agents are used under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.
作用機序
The mechanism of action of (1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. This compound may also act as a ligand, binding to receptors and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol: The non-hydrochloride form of the compound.
Bicyclo[2.2.2]octane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
(1R,2R,3S,4S,5R)-5-Aminobicyclo[222]octane-2,3-diol;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups
特性
IUPAC Name |
(1R,2R,3S,4S,5R)-5-aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-3-4-1-2-5(6)8(11)7(4)10;/h4-8,10-11H,1-3,9H2;1H/t4-,5+,6-,7-,8+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKMCWCZROZMRB-UMZZVFJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(C2O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1[C@H]([C@H]2O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
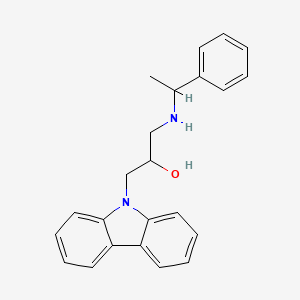

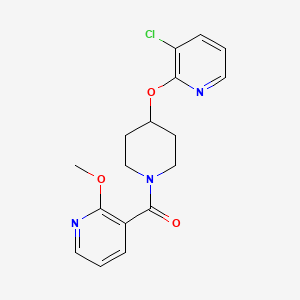
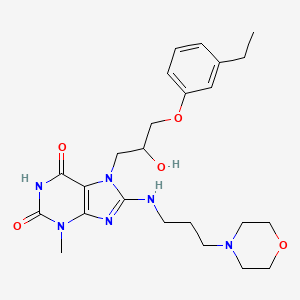
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2382650.png)
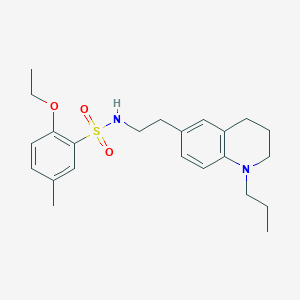
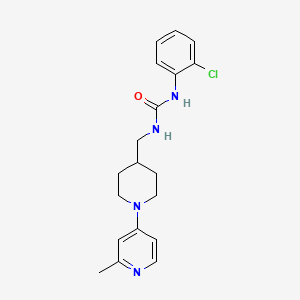

![2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2382657.png)
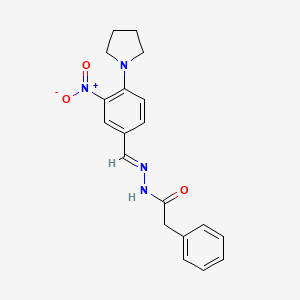
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/new.no-structure.jpg)
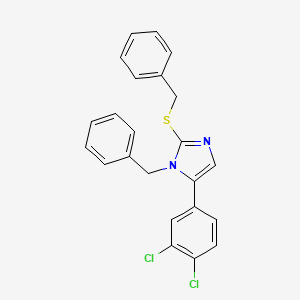
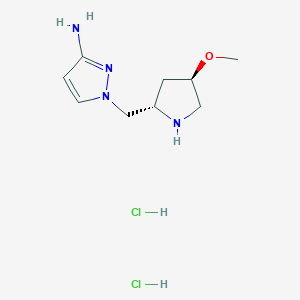
![4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2382666.png)
